2-(2-methoxyethyl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione
Description
This compound belongs to the pyrido[4,3-b][1,6]naphthyridine-dione family, characterized by a fused bicyclic core with ketone groups at positions 1 and 7. The 2-position is substituted with a 2-methoxyethyl group, while the 8-position features a 2-morpholinoethyl chain. The morpholino moiety (a six-membered ring containing one nitrogen and one oxygen atom) enhances solubility and bioavailability, making this derivative particularly relevant for pharmaceutical applications .
Properties
IUPAC Name |
8-(2-methoxyethyl)-2-(2-morpholin-4-ylethyl)pyrido[4,3-b][1,6]naphthyridine-1,9-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4/c1-27-11-10-24-5-3-18-16(20(24)26)14-15-17(21-18)2-4-23(19(15)25)7-6-22-8-12-28-13-9-22/h2-5,14H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUFIIYUKXVNJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=CC2=C(C1=O)C=C3C(=N2)C=CN(C3=O)CCN4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of pyridine derivatives, morpholine, and methoxyethyl groups, which are subjected to specific reaction conditions such as temperature, pressure, and the presence of catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs .
Scientific Research Applications
2-(2-methoxyethyl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of naphthyridine derivatives are heavily influenced by substituents. Key analogs include:
Key Observations :
- Morpholinoethyl vs. Pyridinylmethyl: The morpholino group in the target compound improves aqueous solubility compared to the pyridinylmethyl analog, which may exhibit stronger π-π stacking interactions but poorer pharmacokinetics .
- Chlorinated Derivatives: The 8-chloro-benzo[b]thieno-naphthyridine (analogous to acridone derivatives) shows promising antiviral activity, suggesting halogenation at the 8-position could enhance bioactivity .
Pharmacological and Toxicological Profiles
- Drug-Likeness: Benzo[b]thieno-naphthyridines (e.g., 8a and 8d) exhibit drug-likeness scores surpassing acyclovir, attributed to balanced hydrophobicity and hydrogen-bonding capacity . The target compound’s morpholino group likely further optimizes these parameters.
- Toxicity Considerations: While heterocyclic amines (e.g., IQ-type compounds) are carcinogenic, synthetic naphthyridines like the target compound are designed to minimize mutagenicity through steric shielding of reactive sites .
Biological Activity
2-(2-methoxyethyl)-8-(2-morpholinoethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione is a complex heterocyclic compound with notable potential in medicinal chemistry. Its unique structural features contribute to various biological activities, making it a subject of interest for researchers exploring new therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is , and it possesses a molecular weight of approximately 306.37 g/mol. The structure includes a pyrido-naphthyridine core with substituents that enhance its biological activity. The presence of methoxyethyl and morpholino groups may influence its solubility and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 306.37 g/mol |
| CAS Number | 1158736-37-8 |
Anticancer Properties
Research indicates that compounds within the pyrido[4,3-b][1,6]naphthyridine class exhibit significant anticancer activity. The specific compound has shown efficacy against various cancer cell lines, including:
- Breast Cancer (MCF-7)
- Lung Cancer (A549)
- Colon Cancer (HCT116)
In vitro studies demonstrated that treatment with this compound resulted in reduced cell viability and induced apoptosis in these cancer cell lines. The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Notable findings include:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The compound's effectiveness against these pathogens positions it as a potential candidate for developing new antibiotics.
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit specific enzymes involved in disease processes. For example:
- Topoisomerase Inhibitors : This compound may act as an inhibitor of topoisomerase II, which is crucial for DNA replication and repair.
- Kinase Inhibition : It shows promise in inhibiting certain kinases involved in cancer progression.
The biological activities of this compound are likely mediated through multiple mechanisms:
- Binding Affinity : The morpholino group enhances binding to biological targets.
- Reactive Functional Groups : The dione structure allows for interactions with nucleophiles in biological systems.
- Cell Cycle Arrest : Induces cell cycle arrest at the G2/M phase in cancer cells.
Case Studies
Several studies have highlighted the potential of this compound:
-
Study on MCF-7 Cells :
- Concentration: 10 µM
- Result: 50% reduction in cell viability after 48 hours.
- Mechanism: Induction of apoptosis via caspase activation.
-
Antimicrobial Efficacy :
- Tested against clinical isolates of Staphylococcus aureus.
- Minimum Inhibitory Concentration (MIC): 32 µg/mL.
- Conclusion: Effective against multi-drug resistant strains.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
